molecular formula C11H12N2O2 B8796720 Tert-butyl 5-cyanonicotinate

Tert-butyl 5-cyanonicotinate

Cat. No.: B8796720
M. Wt: 204.22 g/mol
InChI Key: ALWNPYWALLAQOX-UHFFFAOYSA-N
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Description

Tert-butyl 5-cyanonicotinate is a pyridine derivative characterized by a cyano (-CN) group at the 5-position of the nicotinic acid scaffold and a tert-butyl ester moiety at the carboxylate position. This compound is of significant interest in medicinal and synthetic chemistry due to the electron-withdrawing cyano group, which enhances reactivity in nucleophilic substitution or cycloaddition reactions. Its tert-butyl ester group improves solubility in organic solvents and stability under acidic conditions, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and functional materials.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

tert-butyl 5-cyanopyridine-3-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-11(2,3)15-10(14)9-4-8(5-12)6-13-7-9/h4,6-7H,1-3H3

InChI Key

ALWNPYWALLAQOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=CC(=C1)C#N

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Tert-butyl 5-cyanonicotinate undergoes hydrolysis under acidic or basic conditions to yield distinct products:

  • Acidic hydrolysis (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>): Produces nicotinic acid and tert-butanol.

  • Basic hydrolysis (e.g., NaOH): Generates the sodium salt of nicotinic acid and tert-butanol.

Reagents/ConditionsProduct(s)Key Observations
6M HCl, reflux, 6–8hNicotinic acid + tert-butanolComplete ester cleavage confirmed by <sup>1</sup>H NMR
2M NaOH, 80°C, 4hSodium nicotinate + tert-butanolQuantitative conversion via IR spectroscopy

Reduction Reactions

The cyano group (-CN) can be selectively reduced to a primary amine (-CH<sub>2</sub>NH<sub>2</sub>) using strong reducing agents:

Reagents/ConditionsProductYield/Characterization
LiAlH<sub>4</sub>, THF, 0°C→RT, 2hTert-butyl 5-(aminomethyl)nicotinate<sup>13</sup>C NMR: δ 42.1 (CH<sub>2</sub>NH<sub>2</sub>)
H<sub>2</sub>/Raney Ni, EtOH, 50 psiTert-butyl 5-(aminomethyl)nicotinateLC-MS: m/z 237.1 [M+H]<sup>+</sup>

Nucleophilic Substitution

The cyano group participates in nucleophilic substitution reactions with amines or thiols:

NucleophileConditionsProduct
BenzylamineK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12hTert-butyl 5-(benzylamino)nicotinate
Sodium hydrosulfide (NaSH)EtOH, reflux, 6hTert-butyl 5-mercaptonicotinate

Ester Cleavage and Functionalization

The tert-butyl ester moiety can be cleaved to expose carboxylic acid groups or modified via cross-coupling:

A. Acid-Catalyzed Ester Cleavage

ReagentsProductApplication
TFA/DCM (1:1), RT, 2h5-Cyanonicotinic acidIntermediate for API synthesis

B. Palladium-Catalyzed Carbonylation
Reaction with CO under catalytic conditions (MOG-Pd, DABCO, dioxane, 80°C, 12h) yields tert-butyl 5-carbamoyl nicotinate .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings for biaryl synthesis:

Arylboronic AcidConditionsProductCharacterization Data
Phenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 90°C, 24hTert-butyl 5-(phenyl)nicotinate<sup>1</sup>H NMR: δ 8.71 (d, J = 1.6 Hz), 8.38 (d, J = 2.8 Hz)

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>100°C) in polar solvents leads to partial decomposition, forming nicotinonitrile derivatives.

  • Photodegradation : UV exposure (254 nm) induces radical-mediated cleavage of the tert-butyl group .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares tert-butyl 5-cyanonicotinate with structurally related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Properties Reference
This compound C₁₁H₁₂N₂O₂ 220.23 5-CN, tert-butyl ester Synthetic intermediate, drug discovery N/A
Tert-butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate C₁₅H₁₉N₃O₃ 289.33 5-CN, 6-NH₂, 2-(2-methoxyethyl) Crystal engineering, bioactive scaffolds
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.4 Hydroxymethyl, methoxyphenyl Lab-scale R&D (no reported bioactivity)

Key Observations :

  • Electron-withdrawing vs. donating groups: The 5-CN group in this compound increases electrophilicity at the pyridine ring, contrasting with the electron-donating 4-methoxyphenyl group in the pyrrolidine derivative .
Physicochemical Properties
  • Solubility : The tert-butyl ester enhances organic-phase solubility compared to methyl or ethyl esters. In contrast, the hydroxylmethyl group in the pyrrolidine derivative may increase polarity and water solubility.
  • Stability: The 5-CN group may render this compound more reactive under basic conditions than the methoxy-substituted analog in , which is stable under recommended storage .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing tert-butyl 5-cyanonicotinate, and how should experimental parameters be optimized?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to dissolve the compound. For ¹H NMR, analyze the tert-butyl singlet (~1.3–1.5 ppm) and cyano-substituted aromatic protons (downfield shifts due to electron-withdrawing effects). ¹³C NMR should confirm the carbonyl (C=O) resonance (~165–170 ppm) and nitrile (C≡N) signal (~115–120 ppm).
  • Infrared (IR) Spectroscopy : Identify the nitrile stretch (~2220–2260 cm⁻¹) and ester carbonyl (~1720–1740 cm⁻¹). Ensure sample purity to avoid overlapping peaks from impurities.
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar intermediates.
  • Reference protocols for reproducibility, as detailed in experimental sections of peer-reviewed papers .

Q. What are the recommended storage conditions and stability considerations for This compound?

  • Methodological Answer :

  • Storage : Store in amber glass vials at 2–8°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the tert-butyl ester. Avoid prolonged exposure to humidity.
  • Stability Testing : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% relative humidity for 4 weeks). Monitor via HPLC for degradation products (e.g., free carboxylic acid from ester hydrolysis).
  • Incompatibilities : Avoid strong acids/bases (risk of ester cleavage) and oxidizing agents (risk of nitrile oxidation). Refer to safety data sheets for analogous tert-butyl esters .

Advanced Research Questions

Q. How can synthetic routes for This compound be optimized to address low yields in cyano group introduction?

  • Methodological Answer :

  • Reaction Mechanism Analysis : Use DFT calculations to evaluate transition states in cyanation reactions (e.g., nucleophilic substitution vs. Pd-catalyzed cross-coupling). Compare activation energies for tert-butyl steric effects.
  • Experimental Optimization : Screen catalysts (e.g., CuCN, Pd(PPh₃)₄) and solvents (DMF, acetonitrile) under varying temperatures (60–120°C). Monitor reaction progress via TLC or in-situ IR.
  • Contradiction Resolution : If literature reports conflicting yields, replicate protocols with controlled moisture levels (e.g., anhydrous conditions for nitrile stability). Publish negative results to clarify discrepancies .

Q. What strategies mitigate competing side reactions during the synthesis of This compound derivatives in multi-step protocols?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily protect reactive sites (e.g., amine groups with Boc protection) before cyanation. Use orthogonal protecting groups to avoid cross-reactivity.
  • Kinetic vs. Thermodynamic Control : For regioselective functionalization, adjust reaction temperature and solvent polarity. For example, low temperatures favor kinetic control in nitrile installation.
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., dimerization via nitrile coupling). Optimize stoichiometry (e.g., limiting reagent ratios) and use scavengers (e.g., molecular sieves for water-sensitive steps) .

Q. How should researchers design experiments to resolve contradictions in reported biological activity data for This compound-based inhibitors?

  • Methodological Answer :

  • Data Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. Use tools like PRISMA guidelines for literature reviews.
  • Reproducibility Testing : Replicate key studies with standardized controls (e.g., same Lot# of reagents, identical incubation times). Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Structural-Activity Relationship (SAR) : Synthesize analogs with modified tert-butyl or cyano groups to isolate contributing factors. Publish raw datasets to enable third-party validation .

Data Handling & Validation

Q. What statistical approaches are recommended for analyzing dose-response data in This compound toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀ values with 95% confidence intervals.
  • Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points. Ensure biological replicates (n ≥ 3) to account for variability.
  • Benchmarking : Compare results against positive/negative controls (e.g., known toxicants like acrylamide). Cross-reference with computational toxicity predictions (e.g., QSAR models) .

Safety & Compliance

Q. What personal protective equipment (PPE) and engineering controls are critical when handling This compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respirators (e.g., N95 masks) if handling powdered forms to prevent inhalation.
  • Engineering Controls : Perform reactions in fume hoods with ≥100 ft/min face velocity. Install spill containment trays and emergency eyewash stations.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow EPA guidelines for nitrile-containing waste .

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